4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylenesuccinic acid with fluorinated amines under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- 4,4-Difluoro-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- 1-Substituted 5-oxopyrrolidine-3-carboxylic acids
Comparison: Compared to similar compounds, 4,4-Difluoro-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H5F2NO3 |
---|---|
Molecular Weight |
165.09 g/mol |
IUPAC Name |
4,4-difluoro-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H5F2NO3/c6-5(7)2(3(9)10)1-8-4(5)11/h2H,1H2,(H,8,11)(H,9,10) |
InChI Key |
INDBPUIDKNYGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.